molecular formula C7H5BrCl2O B13921715 (2-Bromo-4,5-dichlorophenyl)methanol

(2-Bromo-4,5-dichlorophenyl)methanol

Cat. No.: B13921715
M. Wt: 255.92 g/mol
InChI Key: MJONHYYHYTYJQZ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O It is a halogenated phenylmethanol derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dichlorophenyl)methanol typically involves the bromination and chlorination of phenylmethanol derivatives. One common method is the bromination of 4,5-dichlorophenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding phenylmethanol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromo-4,5-dichlorobenzaldehyde or 2-bromo-4,5-dichlorobenzoic acid.

    Reduction: Formation of 4,5-dichlorophenylmethanol or phenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-4,5-dichlorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing halogenated compounds with enhanced pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dichlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4,6-dichlorophenyl)methanol: Similar structure but with different chlorine atom positions.

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an additional ethoxy group and different halogen positions.

Uniqueness

(2-Bromo-4,5-dichlorophenyl)methanol is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications where precise control over chemical properties is required.

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

(2-bromo-4,5-dichlorophenyl)methanol

InChI

InChI=1S/C7H5BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

MJONHYYHYTYJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)CO

Origin of Product

United States

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